![molecular formula C18H18N2O4S B2433488 methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291839-65-0](/img/structure/B2433488.png)
methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class , which has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the known activities of thiazole derivatives , it can be hypothesized that the compound may interact with various cellular targets leading to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways , but the specific pathways affected by this compound need further investigation.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazine class and features a unique structure characterized by a benzothiazine ring fused with a dimethylaminophenyl group. The presence of the dimethylamino group and the carboxylate moiety contributes to its biological properties and solubility.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H17N2O4S |
Molecular Weight | 357.40 g/mol |
CAS Number | 1291852-57-7 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Cellular Signaling Modulation : Interaction with cellular receptors can modulate signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation, such as TNF-alpha and IL-6 levels.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) ranging from 8 to 32 µg/mL.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Researchers found that treatment with the compound resulted in significant apoptosis in MCF-7 cells through caspase activation.
- The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
-
Anti-inflammatory Research :
- In a controlled study involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
-
Antimicrobial Evaluation :
- A comprehensive study assessed the antimicrobial effects on clinical isolates of bacteria. The results indicated that the compound displayed potent activity against multi-drug resistant strains.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19(2)13-8-10-14(11-9-13)20-12-17(18(21)24-3)25(22,23)16-7-5-4-6-15(16)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFLSIYDQUZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.